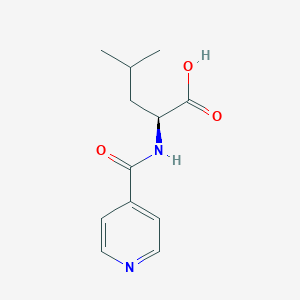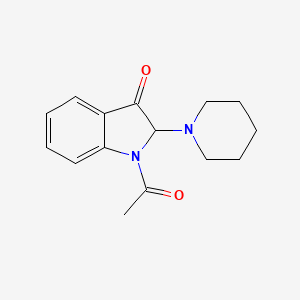![molecular formula C12H17NO4 B7536742 (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7536742.png)
(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid, also known as DMF-DMA, is a type of amino acid derivative that has attracted significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. This compound has been shown to bind to the GABA-B receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has several advantages for lab experiments, including its high purity and stability, and its ability to act as a chiral auxiliary for asymmetric synthesis. However, this compound also has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on (2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid, including its potential applications in drug discovery, material science, and neuroprotection. This compound has shown promise as a building block for the synthesis of peptidomimetics, which could be used as drugs for the treatment of various diseases. This compound could also be used as a monomer for the synthesis of new materials with unique properties. Finally, this compound could be further studied for its potential neuroprotective effects and its ability to prevent or treat neurodegenerative diseases.
合成法
(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid can be synthesized through a multi-step process starting with the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride to form 2,5-dimethylfuran-3-carbonyl chloride. The resulting compound is then reacted with (R)-3-methyl-1,2-butanediol in the presence of a base to produce this compound.
科学的研究の応用
(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid has been studied for its potential applications in various fields, including drug discovery, peptide synthesis, and material science. In drug discovery, this compound has been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. This compound has also been used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the final product. In material science, this compound has been used as a monomer for the synthesis of polyamides and polyesters.
特性
IUPAC Name |
(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-6(2)10(12(15)16)13-11(14)9-5-7(3)17-8(9)4/h5-6,10H,1-4H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKKHWYEELVQPY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N[C@H](C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)
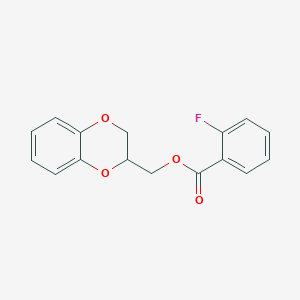
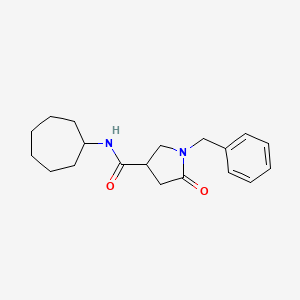
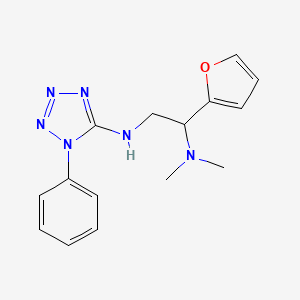
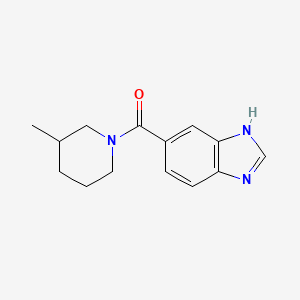
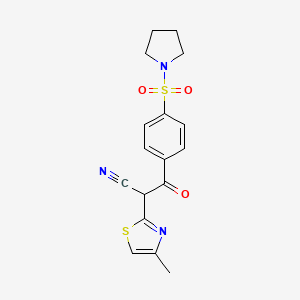
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)
![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)
